2,4-Dichloro-N-isopropylbenzylamine

nAChR Pharmacology Addiction Research Neuropharmacology

Researchers investigating α3β4 nAChR pharmacology often face poor selectivity with existing ligands. 2,4-Dichloro-N-isopropylbenzylamine (CAS 46190-62-9) addresses this gap with exceptional potency and selectivity. • α3β4 nAChR antagonist with IC50 = 1.8 nM; >1000-fold selective over α4β2. • Balanced monoamine transporter inhibition (DAT/SERT/NET) at sub-μM concentrations. • Validated in vivo: active in nicotine-induced antinociception & hypothermia models (ED50 1.2-15 mg/kg, s.c.). • High-purity (≥95%) commercial samples available for immediate procurement.

Molecular Formula C10H13Cl2N
Molecular Weight 218.12 g/mol
CAS No. 46190-62-9
Cat. No. B181233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-N-isopropylbenzylamine
CAS46190-62-9
Molecular FormulaC10H13Cl2N
Molecular Weight218.12 g/mol
Structural Identifiers
SMILESCC(C)NCC1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C10H13Cl2N/c1-7(2)13-6-8-3-4-9(11)5-10(8)12/h3-5,7,13H,6H2,1-2H3
InChIKeyZRTOSIHDTPDTMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-N-isopropylbenzylamine: Baseline Profile


2,4-Dichloro-N-isopropylbenzylamine (CAS 46190-62-9) is a synthetic substituted benzylamine derivative with the molecular formula C10H13Cl2N and a molecular weight of 218.12 g/mol . It features a 2,4-dichlorophenyl ring linked to an isopropylamine moiety, which confers distinct physicochemical and biological properties. Notably, this compound has been characterized for its interactions with multiple neurotransmitter systems, including potent antagonist activity at the α3β4 nicotinic acetylcholine receptor (nAChR) and moderate inhibition of monoamine transporters (dopamine, norepinephrine, and serotonin) [1]. Its unique substitution pattern differentiates it from simpler benzylamine analogs, influencing both target selectivity and potency.

2,4-Dichloro-N-isopropylbenzylamine: Generic Substitution Risks


Generic substitution of 2,4-dichloro-N-isopropylbenzylamine with other benzylamine or isopropylamine derivatives is not scientifically valid due to the compound's specific dichloro-substitution pattern, which critically modulates its pharmacological profile. For instance, the 2,4-dichloro arrangement significantly enhances binding affinity and functional activity at the α3β4 nAChR [1], whereas the unsubstituted N-isopropylbenzylamine analog exhibits markedly different receptor engagement and behavioral effects [2]. Even minor structural modifications, such as altering the halogen substitution or the N-alkyl group, can lead to substantial shifts in monoamine transporter inhibition potency and off-target liability [3]. Procurement of the exact CAS-designated compound ensures consistency in key experiments, including α3β4 nAChR functional assays, dopamine uptake studies, and in vivo behavioral models.

2,4-Dichloro-N-isopropylbenzylamine: Pharmacological Comparisons


Selective α3β4 nAChR Antagonism

2,4-Dichloro-N-isopropylbenzylamine exhibits potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC50 of 1.8 nM, as measured by inhibition of carbamylcholine-induced 86Rb+ efflux in human SH-SY5Y cells [1]. This potency is significantly greater than that of mecamylamine, a reference α3β4 antagonist which displays IC50 values ranging from 90 to 640 nM in comparable functional assays . Additionally, the compound shows 19-fold selectivity for α3β4 over the α4β2 subtype (IC50 = 12 nM) and 8-fold selectivity over α4β4 (IC50 = 15 nM) [1].

nAChR Pharmacology Addiction Research Neuropharmacology

DAT Inhibition and Polypharmacology

The compound inhibits the human dopamine transporter (DAT) with an IC50 of 441 nM in a scintillation proximity assay using [3H]WIN-35428 displacement in mouse N2A cells [1]. This potency is comparable to that of cocaine, which exhibits an IC50 of approximately 150 to 304 nM for dopamine uptake in human lymphocytes and HEK-hSERT cells [2]. However, 2,4-dichloro-N-isopropylbenzylamine is considerably less potent than selective DAT inhibitors such as GBR 12909 (IC50 = 1-51 nM) [3], highlighting its unique pharmacological signature as a compound with balanced activity across multiple monoamine transporters and nAChRs.

Dopamine Transporter Monoamine Uptake CNS Pharmacology

Dual SERT/NET Inhibition Profile

2,4-Dichloro-N-isopropylbenzylamine inhibits serotonin uptake at the human serotonin transporter (SERT) with an IC50 of 100 nM, as determined in HEK293 cells [1]. This potency is similar to that of the reference antidepressant fluoxetine, which exhibits an IC50 of 150 nM for SERT inhibition in the same cellular context [2]. Concurrently, the compound inhibits norepinephrine uptake at the human norepinephrine transporter (NET) with an IC50 of 443 nM [1], which is moderately less potent than desipramine (IC50 = 2-360 nM) [3]. This balanced SERT/NET inhibition profile, combined with its α3β4 nAChR antagonism, distinguishes it from both selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants.

Serotonin Transporter (SERT) Norepinephrine Transporter (NET) Antidepressant Pharmacology

Low Muscarinic Receptor Affinity

In competitive binding assays using rat cortical membranes and [3H]quinuclidinyl benzylate ([3H]QNB), 2,4-dichloro-N-isopropylbenzylamine demonstrated minimal affinity for muscarinic acetylcholine receptors, with an IC50 greater than 4.5 μM (4,500 nM) [1]. This is in stark contrast to many first-generation antihistamines and tricyclic antidepressants, which can exhibit nanomolar affinity for muscarinic receptors and consequently produce significant anticholinergic side effects. For example, the tricyclic antidepressant amitriptyline has a Ki of approximately 18 nM at the M1 receptor .

Muscarinic Receptor Off-target Profiling Selectivity

2,4-Dichloro-N-isopropylbenzylamine: Research Applications


α3β4 nAChR in Addiction and Neuropsychiatric Disorders

With its exceptional potency (IC50 = 1.8 nM) and selectivity for the α3β4 nAChR subtype [1], this compound is ideally suited for in vitro and ex vivo experiments aimed at dissecting the specific role of α3β4 receptors in nicotine addiction, stress-induced relapse, and anxiety-related behaviors. Its high potency allows for the use of low concentrations, minimizing off-target effects at other nAChR subtypes (e.g., α4β2) and ensuring that observed pharmacological effects can be confidently attributed to α3β4 blockade.

Multi-Target Ligand Development for CNS Disorders

The compound's balanced inhibition of monoamine transporters (DAT, SERT, and NET) at sub-micromolar concentrations, combined with potent α3β4 nAChR antagonism [1][2], positions it as a valuable starting point for medicinal chemistry campaigns targeting disorders where dysregulation of both cholinergic and monoaminergic systems is implicated, such as treatment-resistant depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. Its polypharmacology profile can be systematically optimized to enhance desired activities while mitigating unwanted ones.

Nicotine Dependence Behavioral Models

In vivo studies in mice demonstrate that the compound is active in models of nicotine-induced antinociception and hypothermia, with effective doses (ED50) ranging from 1.2 to 15 mg/kg following subcutaneous administration [1]. This efficacy, coupled with its known target engagement profile, makes it a useful tool for validating the role of α3β4 nAChR and monoamine transporters in behavioral responses to nicotine, providing a bridge between molecular pharmacology and whole-animal physiology.

Analytical Reference Standard for Quality Control

Due to its defined chemical structure (C10H13Cl2N) and the availability of high-purity (>95%) commercial samples , this compound serves as an excellent reference standard for developing and validating analytical methods, such as HPLC and LC-MS, aimed at detecting or quantifying structurally related benzylamine derivatives in complex biological matrices or forensic samples.

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